molecular formula C9H8Cl2O3S B1399753 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride CAS No. 593960-71-5

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride

Cat. No. B1399753
M. Wt: 267.13 g/mol
InChI Key: QOOVTTWBAKLLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H8Cl2O3S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Synthesis Analysis

The synthesis of “2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” involves the reaction of 2-Chlorophenylacetone with chlorosulfonic acid . The reaction is carried out at -10 to 20°C for 36 hours . After the reaction, the mixture is quenched by slow addition to crushed ice, and the aqueous solution is then extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” is determined by its molecular formula, C9H8Cl2O3S . The exact mass of the molecule is 262.0066577 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.71 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation is a notable application involving 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride. This process uses ionic liquids as a reaction media and Lewis acid catalyst for the sulfonylation reaction of benzene and substituted benzenes. The enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions are significant findings in this context. NMR spectroscopy aids in investigating the mechanistic details of these reactions (Nara, Harjani, & Salunkhe, 2001).

Synthesis and Characterization of Benzene Sulfonamide

Another application is in the synthesis and characterization of N-substituted benzene sulfonamide. This process involves the reaction of benzene sulfonyl chloride with various electrophiles, leading to the formation of compounds with potential antioxidant activities. This application demonstrates the utility of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride in synthesizing biologically active compounds (Fatima et al., 2013).

Palladium-Catalyzed Sulfonylation

In the realm of organic synthesis, palladium-catalyzed direct sulfonylation using sulfonyl chlorides as sulfonylation reagents is a prominent application. This method is effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols. The sulfonylation product undergoes further processing for the removal of the pyridyl group, highlighting the versatility of this approach (Xu, Liu, Li, & Sun, 2015).

Synthesis of Alkyl Benzene Sulfonyl Chloride

The synthesis of alkyl benzene sulfonyl chloride using alkyl substituted benzene and chlorosulfonic acid as basic materials is another significant application. This process explores the effects of mole ratio, reaction temperature, and time on yield, optimizing the conditions for high yields. Such studies contribute to the understanding and efficiency of industrial-scale synthesis processes (Lu Jun-rui, 2013).

properties

IUPAC Name

2-chloro-5-(2-oxopropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-6(12)4-7-2-3-8(10)9(5-7)15(11,13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVTTWBAKLLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728046
Record name 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride

CAS RN

593960-71-5
Record name 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To chlorosulfonic acid (25 ml, excess) cooled at −10° C. is added dropwise 4-chlorophenyl acetone (1.0 g, 5.93 mmol). The temperature is kept below 0° C. throughout the addition. The reaction mixture is then left to warm up to room temperature overnight. The reaction mixture is poured carefully onto ice (1500 ml). Once the ice is melted, the aqueous layer is extracted with dichloromethane (3×250 ml). The combined organic layers are dried over MgSO4, filtered and concentrated to afford the titled compound as an off-white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Reactant of Route 6
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride

Citations

For This Compound
1
Citations
BH Tavshanjian - 2011 - escholarship.org
The development of small-molecule inhibitors for two types of human phosphatidylinositol kinases (class III PI3-kinase and class III PI4-kinase) is described. The first part consists of an …
Number of citations: 2 escholarship.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.